1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a naturally occurring constituent of various essential oils, including tea tree oil and eucalyptus oil . It is characterized by its pleasant aroma and is commonly used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the isomerization of limonene, another monoterpene, under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride .
Industrial Production Methods: In industrial settings, the compound is often extracted from natural sources like essential oils. Steam distillation is a widely used method for this purpose. The essential oil is subjected to steam, which carries the volatile compounds, including this compound, into a condenser where they are collected .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as terpinolene and p-cymene.
Reduction: Hydrogenation of the compound can yield saturated hydrocarbons like menthane.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Terpinolene, p-cymene.
Reduction: Menthane.
Substitution: Halogenated derivatives such as chloroterpinene.
Scientific Research Applications
1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in natural preservatives.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
α-Phellandrene: Another monoterpene with similar structural features but differing in the position of double bonds.
β-Phellandrene: Isomeric with α-phellandrene, differing in the position of double bonds.
Terpinolene: An isomer with a different arrangement of double bonds.
p-Cymene: A related compound formed through the oxidation of α-terpinene
Uniqueness: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene is unique due to its specific double bond arrangement, which imparts distinct chemical reactivity and biological activity. Its presence in various essential oils and its pleasant aroma make it particularly valuable in the fragrance industry .
Properties
CAS No. |
72188-50-2 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
GOHKWTPIXGMSBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CCC1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.